Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Overview
Description
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide is a specialized organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a tin atom, along with an azide group. This compound is notable for its unique chemical properties, including high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide typically involves the reaction of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride with sodium azide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride+Sodium azide→Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide+Sodium hydride
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield. The use of specialized reactors and purification techniques, such as distillation or chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of tin oxides or other oxidized species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. Conditions typically involve the use of solvents like tetrahydrofuran (THF) and inert atmospheres.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3) are employed.
Major Products Formed
Substitution Reactions: Various organotin derivatives.
Reduction Reactions: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin amine.
Oxidation Reactions: Tin oxides and other oxidized tin species.
Scientific Research Applications
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and materials with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide involves its ability to interact with various molecular targets through the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The fluorinated alkyl groups provide hydrophobicity and stability, enhancing the compound’s performance in various environments.
Comparison with Similar Compounds
Similar Compounds
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide
Uniqueness
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its hydride and bromide counterparts. The azide group enables click chemistry applications, making it valuable in bioconjugation and material science, whereas the hydride and bromide variants are more commonly used in reduction and substitution reactions, respectively.
Properties
IUPAC Name |
azido-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H4F13.N3.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-3-2;/h3*1-2H2;;/q;;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIYHZQPNYTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F39N3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446284 | |
Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-73-0 | |
Record name | Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201740-73-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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